REACTION_CXSMILES
|
[C:1]1([CH:7]2[N:11]=[CH:10][C:9](=[O:12])[O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[S:17]1[CH:21]=[CH:20][CH:19]=[CH:18]1>C(Cl)Cl>[C:7]([NH:11][CH2:10][C:9]([C:18]1[S:17][CH:21]=[CH:20][CH:19]=1)=[O:12])(=[O:8])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4|
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Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1OC(C=N1)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
reactant
|
Smiles
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S1C=CC=C1
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mixture was then stirred overnight (15 hours) at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooled in an ice bath under a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
a powder addition funnel
|
Type
|
WAIT
|
Details
|
was carried out over a 1 hour period
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction was then quenched by the addition of iced water
|
Type
|
EXTRACTION
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Details
|
The product was extracted several times with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
stripped on a rotary evaporator
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying at the pump the crude product (33.96 g)
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hot methanol with activated charcoal treatment
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCC(=O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.77 g | |
YIELD: PERCENTYIELD | 42.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |